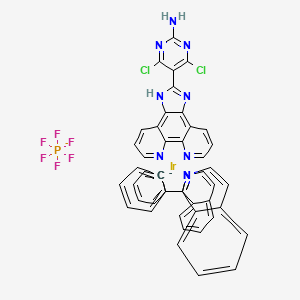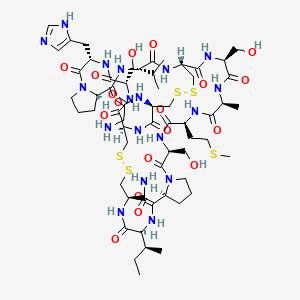
Dhodh-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhodh-IN-26 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . This enzyme is a promising target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against DHODH. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dhodh-IN-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing its activity or altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired modification, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different inhibitory activities and pharmacokinetic properties, making them useful for different applications .
Aplicaciones Científicas De Investigación
Dhodh-IN-26 has a wide range of scientific research applications, including:
Mecanismo De Acción
Dhodh-IN-26 exerts its effects by inhibiting the activity of DHODH, thereby blocking the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . The molecular targets and pathways involved include the mitochondrial respiratory chain and various signaling pathways that regulate cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dhodh-IN-26 include:
Brequinar: Another DHODH inhibitor with a different chemical structure but similar inhibitory activity.
Leflunomide: A well-known DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
This compound is unique due to its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes and diseases. Its unique chemical structure also allows for the development of derivatives with enhanced properties and therapeutic potential .
Propiedades
Fórmula molecular |
C44H34BrF2N2O3P |
|---|---|
Peso molecular |
787.6 g/mol |
Nombre IUPAC |
[3-[4-[4-(4-carboxy-6-fluoro-3-methylquinolin-2-yl)phenyl]-3-fluoroanilino]-3-oxopropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C44H33F2N2O3P.BrH/c1-29-42(44(50)51)38-27-32(45)21-24-40(38)48-43(29)31-19-17-30(18-20-31)37-23-22-33(28-39(37)46)47-41(49)25-26-52(34-11-5-2-6-12-34,35-13-7-3-8-14-35)36-15-9-4-10-16-36;/h2-24,27-28H,25-26H2,1H3,(H-,47,48,49,50,51);1H |
Clave InChI |
GHVLEDUGRDEHGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=C(C=C(C=C4)NC(=O)CC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)F)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)






![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)





